1-hydroperoxy-L-tryptophan
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Overview
Description
1-hydroperoxy-L-tryptophan is a small molecule belonging to the class of indolyl carboxylic acids and derivatives . Its chemical formula is C₁₁H₁₂N₂O₄ . This compound features a carboxylic acid chain linked to an indole ring, making it structurally interesting.
Preparation Methods
Synthetic Routes:: The synthetic routes for 1-hydroperoxy-L-tryptophan are not widely documented. researchers have explored various methods to obtain this compound. One potential approach involves the oxidation of L-tryptophan using hydrogen peroxide (H₂O₂) as an oxidizing agent. The reaction proceeds as follows:
L-tryptophan+H₂O₂→this compound+H₂O
Industrial Production:: Industrial-scale production methods for this compound are not well-established due to its limited applications and challenging synthesis. Researchers continue to investigate efficient and scalable approaches.
Chemical Reactions Analysis
Reactions:: 1-hydroperoxy-L-tryptophan can undergo various chemical reactions, including:
Oxidation: As evident from its structure, this compound contains a peroxide group (–OOH), which makes it susceptible to oxidation reactions.
Substitution: The carboxylic acid moiety can participate in substitution reactions.
Decomposition: The hydroperoxy group may decompose under certain conditions.
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Decomposition: Elevated temperatures or acidic conditions.
Major Products:: The major product of the oxidation reaction is this compound itself.
Scientific Research Applications
1-hydroperoxy-L-tryptophan finds limited applications, but it has been studied in the following areas:
Chemistry: As a model compound for studying peroxide chemistry.
Biology: Investigating its role in oxidative stress and cellular signaling.
Medicine: Potential applications in drug development due to its unique structure.
Mechanism of Action
The exact mechanism by which 1-hydroperoxy-L-tryptophan exerts its effects remains an active area of research. its peroxide group suggests involvement in redox processes and potential interactions with cellular components.
Comparison with Similar Compounds
1-hydroperoxy-L-tryptophan is distinct due to its hydroperoxy functional group. Similar compounds include L-tryptophan (without the peroxide group) and other indole derivatives.
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-hydroperoxyindol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O4/c12-9(11(14)15)5-7-6-13(17-16)10-4-2-1-3-8(7)10/h1-4,6,9,16H,5,12H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
STOHYHPMXPRWTJ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2OO)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2OO)CC(C(=O)O)N |
Origin of Product |
United States |
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